4-(Butylamino)-2-chlorobenzonitrile
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Overview
Description
4-(Butylamino)-2-chlorobenzonitrile is an organic compound with a molecular formula of C11H13ClN2 This compound is characterized by the presence of a butylamino group attached to a chlorobenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butylamino)-2-chlorobenzonitrile typically involves the following steps:
Nitration: The starting material, 2-chlorobenzonitrile, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The amino group is alkylated with butylamine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 4-(Butylamino)-2-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: The butylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 4-(Butylamino)-2-hydroxybenzonitrile.
Oxidation: Formation of 4-(Butylamino)-2-chloronitrobenzene.
Reduction: Formation of 4-(Butylamino)-2-chlorobenzylamine.
Scientific Research Applications
4-(Butylamino)-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Butylamino)-2-chlorobenzonitrile involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological macromolecules, while the chlorobenzonitrile core can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-(Butylamino)benzoic acid
- 4-(Butylamino)-2-chlorobenzamide
- 4-(Butylamino)-2-chlorophenol
Comparison: 4-(Butylamino)-2-chlorobenzonitrile is unique due to the presence of both a butylamino group and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to 4-(Butylamino)benzoic acid, it has a higher potential for forming hydrogen bonds due to the nitrile group. Compared to 4-(Butylamino)-2-chlorobenzamide, it is more reactive in substitution reactions due to the presence of the nitrile group instead of an amide group. Compared to 4-(Butylamino)-2-chlorophenol, it is less prone to oxidation due to the absence of a hydroxyl group.
Properties
Molecular Formula |
C11H13ClN2 |
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Molecular Weight |
208.69 g/mol |
IUPAC Name |
4-(butylamino)-2-chlorobenzonitrile |
InChI |
InChI=1S/C11H13ClN2/c1-2-3-6-14-10-5-4-9(8-13)11(12)7-10/h4-5,7,14H,2-3,6H2,1H3 |
InChI Key |
LZCCVFKQWWHINU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
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